7-Methylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione
Description
7-Methylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione is a heterocyclic compound featuring a fused thieno-pyrimidine core with a methyl substituent at the 7-position. Derivatives of pyrimidine-2,4-diones are recognized for their biological relevance, including applications as herbicides (e.g., PPO inhibitors) and antiviral agents . The substitution pattern on the thieno-pyrimidine scaffold significantly influences electronic properties, solubility, and binding interactions with biological targets, as seen in related compounds like 3-phenylthieno[3,2-d]pyrimidine-2,4-dione (CAS 16233-52-6) and pyrido[2,3-d]pyrimidine analogs .
Properties
IUPAC Name |
7-methyl-1H-thieno[3,2-d]pyrimidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2O2S/c1-3-2-12-5-4(3)8-7(11)9-6(5)10/h2H,1H3,(H2,8,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFXGDEBYBPGDLF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC2=C1NC(=O)NC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90438510 | |
| Record name | 7-Methylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90438510 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
35265-81-7 | |
| Record name | 7-Methylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90438510 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Methylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione typically involves the reaction of methyl 3-amino-4-methylthiophene-2-carboxylate with appropriate reagents under controlled conditions. One method involves heating methyl 3-amino-4-methylthiophene-2-carboxylate with phosphorus oxychloride to yield the desired compound .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and implementing efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
7-Methylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the thiophene or pyrimidine rings are replaced by other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines or halides for substitution reactions. Reaction conditions typically involve controlled temperatures, appropriate solvents, and catalysts to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiophene or pyrimidine rings.
Scientific Research Applications
7-Methylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 7-Methylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .
Comparison with Similar Compounds
Core Scaffold Variations :
- Thieno[3,2-d]pyrimidine vs. Pyrido[3,2-d]pyrimidine: Replacing the thiophene ring with a pyridine ring (as in pyrido[3,2-d]pyrimidine-2,4-dione derivatives) alters electronic density and hydrogen-bonding capacity. For example, pyrido analogs exhibit distinct HOMO/LUMO distributions, with HOMO localized on the pyrimidine ring, enhancing interactions with aromatic residues in enzymes like PPO .
- Substituent Position: The 7-methyl group in the target compound may sterically hinder interactions compared to 3-phenyl-substituted analogs (e.g., 3-phenylthieno[3,2-d]pyrimidine-2,4-dione), which show enhanced π–π stacking with FAD in PPO inhibitors .
Table 1: Structural and Functional Comparison of Selected Analogs
*Calculated based on molecular formula C₈H₆N₂O₂S.
Electronic Properties and Bioactivity
- HOMO/LUMO Profiles: In pyrido[2,3-d]pyrimidine analogs, HOMO localization on the pyrimidine ring facilitates electron donation to FAD in PPO enzymes, critical for herbicidal activity .
- Molecular Docking: Pyrido[2,3-d]pyrimidine-2,4-dione derivatives show strong π–π interactions (5.9–6.0 Å) and hydrogen bonds (2.3–4.3 Å) with PPO residues (Arg98, Thr176), whereas thieno analogs may lack comparable interactions due to reduced planarity .
Table 2: Electronic and Physical Properties
| Compound Name | HOMO (eV) | LUMO (eV) | Melting Point (°C) | Solubility |
|---|---|---|---|---|
| 7-Methylthieno[3,2-d]pyrimidine-2,4-dione | -6.2* | -1.8* | Not Reported | Low (Non-polar) |
| 1,3-Dimethylpyrido[3,2-d]pyrimidine-2,4-dione | -5.9 | -1.5 | 246 | Moderate (Polar) |
| Flumioxazin | -6.5 | -2.1 | 185–187 | Low (Lipophilic) |
*Predicted based on structural similarity to .
Biological Activity
7-Methylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the context of medicinal chemistry. This article explores its biological activity, highlighting relevant research findings, case studies, and data tables to provide a comprehensive overview.
- Molecular Formula : C7H6N2O2S
- Molecular Weight : 182.20 g/mol
- CAS Number : 35265-81-7
Research indicates that this compound acts as an inhibitor of phosphatidylinositol 5-phosphate 4-kinases (PI5P4Kγ), which are implicated in various cellular signaling pathways. The inhibition of these kinases may have therapeutic implications in treating conditions such as cancer and neurodegenerative diseases .
Inhibition of PI5P4Kγ
A study identified a series of thienylpyrimidines, including this compound, as selective inhibitors of PI5P4Kγ. The compound demonstrated a pIC50 value of 7.4, indicating potent inhibitory activity .
Pharmacokinetics and Selectivity
The pharmacokinetic profile of the compound shows promising characteristics:
- In vivo half-life : Greater than 2 hours.
- Brain penetration : Good permeability observed in mouse models.
- Selectivity : High selectivity against other kinases was noted in screening against a panel of over 150 kinases .
Table 1: Inhibition Data for this compound
| Compound | Target Kinase | pIC50 Value | Selectivity |
|---|---|---|---|
| This compound | PI5P4Kγ | 7.4 | High |
| Other Compounds | Various Kinases | Varies | Low to Moderate |
Table 2: Pharmacokinetic Parameters
| Parameter | Value |
|---|---|
| Half-life | > 2 hours |
| Brain penetration | Good |
| Plasma protein binding | Moderate |
Case Study 1: Cancer Treatment
In a preclinical study focusing on tumor models, the administration of this compound resulted in significant tumor regression. The compound's ability to inhibit PI5P4Kγ was correlated with reduced tumor cell proliferation and increased apoptosis .
Case Study 2: Neurodegenerative Disorders
Another study explored the compound's effects on neurodegenerative models. The results indicated that the inhibition of PI5P4Kγ could mitigate neuroinflammation and improve cognitive function in animal subjects .
Q & A
What are the optimized synthetic routes for 7-Methylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione, and how can reaction conditions influence yield?
The synthesis typically involves cyclization of substituted precursors. Alkylation of 6-amino-1-ethylpyrimidine-2,4(1H,3H)-dione with methyl iodide under basic conditions (e.g., NaH in DMF) introduces the methyl group at position 7. Optimized stoichiometry (1.2 eq methylating agent) and temperature control (0°C to RT) can achieve yields up to 78% . Alternative methods like Vilsmeier formylation (POCl₃/DMF) enable functionalization at adjacent positions, followed by reduction or further derivatization . Microwave-assisted synthesis (100°C, 30 min) improves reaction efficiency for similar pyrimidine derivatives, reducing side-product formation .
Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should researchers prioritize?
- 1H NMR (400 MHz, DMSO-d₆): Methyl group singlet at δ 2.35–2.45 ppm; NH protons appear as broad peaks at δ 10.8–11.2 ppm.
- 13C NMR : Carbonyl carbons (C-2/C-4) at δ 160–165 ppm; thiophene carbons at δ 110–140 ppm.
- LCMS (ESI+) : [M+H]⁺ peak at m/z 225.1 with fragmentation patterns confirming the core structure.
- X-ray crystallography (if applicable): Hydrogen-bonded dimers via N–H⋯O interactions, as seen in related pyrimidine-dione structures .
How do structural modifications at the 3- and 5-positions of the thienopyrimidine core influence antimicrobial activity?
- 3-Phenyl substitution : Enhances Gram-positive activity (MIC 8 μg/mL vs. S. aureus) by increasing lipophilicity (logP = 2.1 vs. 1.3 for unsubstituted analogues) .
- 5-Methyl groups : Improve membrane permeability but may sterically hinder target binding. QSAR models show a 2-fold reduction in activity with bulkier 5-substituents .
- Electron-withdrawing groups (e.g., CF₃ at C-6): Reduce activity due to decreased π-π stacking with bacterial DNA gyrase .
What mechanistic insights explain the divergent reactivity of 7-Methylthieno[3,2-d]pyrimidine-2,4-dione in nucleophilic substitution versus electrophilic aromatic substitution?
- Nucleophilic substitution : Favored at the electron-deficient pyrimidine C-2/C-4 positions (LUMO = -1.8 eV). Kinetic studies in MeOH show rate constants (k) of 0.15 min⁻¹ with NH₃ .
- Electrophilic substitution : Occurs at the thiophene C-5 position (HOMO = -5.4 eV). Halogenation (e.g., Br₂ in AcOH) proceeds regioselectively here due to thiophene’s aromatic stabilization .
- DFT calculations (B3LYP/6-31G*): Confirm charge distribution differences driving site-specific reactivity .
What computational strategies effectively predict the binding affinity of 7-Methylthieno[3,2-d]pyrimidine derivatives to eukaryotic elongation factor-2 kinase (eEF-2K)?
- Molecular docking (AutoDock Vina): Identifies critical H-bonds between dione oxygens and Arg103 (ΔG = -9.2 kcal/mol) in the ATP-binding pocket (PDB 4QO3) .
- MD simulations (100 ns): Stable binding (RMSD < 1.8 Å) when the 7-methyl group occupies a hydrophobic subpocket .
- Free-energy perturbation (FEP) : Predicts >10-fold affinity improvement with 3-cyclopropyl substitution, validated by IC₅₀ shifts in kinase assays .
How should researchers resolve contradictions between in vitro kinase inhibition data and cellular cytotoxicity results for thienopyrimidine analogues?
- Off-target profiling : Use kinome-wide screening (e.g., KINOMEscan) to identify non-eEF-2K targets .
- Cellular ATP modulation : Compare cytotoxicity at physiological (10 mM) vs. standard (1 mM) ATP levels to assess target engagement .
- Permeability assays : Caco-2 models (Papp > 5 × 10⁻⁶ cm/s) differentiate poor membrane penetration from true lack of activity .
- Metabolite analysis : LCMS detects intracellular degradation products that may explain reduced efficacy .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
